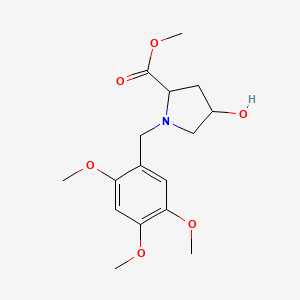
N-(2-iodophenyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-iodophenyl)-2,6-dimethoxybenzamide, also known as IBZM, is a radioligand that is widely used in scientific research to study dopamine receptors in the brain. IBZM is a potent dopamine D2 receptor antagonist and is used to investigate the role of dopamine in various physiological and pathological processes.
作用機序
N-(2-iodophenyl)-2,6-dimethoxybenzamide is a potent dopamine D2 receptor antagonist. It binds to the D2 receptor with high affinity and specificity, blocking the binding of dopamine to the receptor. This results in a decrease in dopamine neurotransmission, which can have various effects depending on the brain region and the specific physiological or pathological process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the brain region being studied. In general, this compound decreases dopamine neurotransmission by blocking the D2 receptor. This can lead to changes in behavior, mood, and cognition. This compound has been shown to be useful in studying the role of dopamine in addiction, schizophrenia, Parkinson's disease, and depression.
実験室実験の利点と制限
N-(2-iodophenyl)-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a highly specific radioligand that binds to the D2 receptor with high affinity. This allows for accurate and reliable quantification of dopamine D2 receptors in vivo. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are some limitations to the use of this compound in lab experiments. One limitation is that it only binds to the D2 receptor, and not to other dopamine receptor subtypes. This limits its usefulness in studying the role of dopamine in other physiological or pathological processes. Another limitation is that this compound is a radioligand, which means that it exposes researchers to ionizing radiation. This can be a safety concern, especially for long-term studies.
将来の方向性
There are several future directions for the use of N-(2-iodophenyl)-2,6-dimethoxybenzamide in scientific research. One direction is to use this compound in combination with other radioligands to study the interaction between dopamine and other neurotransmitter systems in the brain. Another direction is to use this compound to investigate the role of dopamine in other physiological and pathological processes, such as obesity, diabetes, and Alzheimer's disease. Finally, new derivatives of this compound could be synthesized to improve its specificity and affinity for the D2 receptor, and to reduce its exposure to ionizing radiation.
合成法
The synthesis of N-(2-iodophenyl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-iodoaniline to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-iodophenyl)-2,6-dimethoxybenzamide is widely used in scientific research to study dopamine receptors in the brain. It is used as a radioligand in positron emission tomography (PET) imaging studies to visualize and quantify dopamine D2 receptors in vivo. This allows researchers to investigate the role of dopamine in various physiological and pathological processes such as addiction, schizophrenia, Parkinson's disease, and depression.
特性
IUPAC Name |
N-(2-iodophenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-19-12-8-5-9-13(20-2)14(12)15(18)17-11-7-4-3-6-10(11)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVSYOQINXDTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6053363.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)
![2-{[5-(acetylamino)-6-hydroxy-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B6053375.png)


![N-(2-methoxybenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6053399.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6053408.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)

![1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6053433.png)
![ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6053440.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6053460.png)
![11-methyl-4-(2-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6053464.png)
